molecular formula C20H15N3O7S B11539169 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-nitrobenzenesulfonate

4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-nitrobenzenesulfonate

Cat. No.: B11539169
M. Wt: 441.4 g/mol
InChI Key: RSHYVTPMALFNDA-FYJGNVAPSA-N
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Description

4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZENE-1-SULFONATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a formamido group, a nitrobenzene sulfonate group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZENE-1-SULFONATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 2-hydroxybenzaldehyde with formamide to form the formamido intermediate. This intermediate is then reacted with 4-aminobenzaldehyde to form the imino compound. Finally, the imino compound is reacted with 3-nitrobenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZENE-1-SULFONATE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines and thiols can react with the sulfonate group under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZENE-1-SULFONATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZENE-1-SULFONATE involves its interaction with specific molecular targets and pathways. The compound’s formamido and nitrobenzene sulfonate groups can interact with enzymes and proteins, leading to inhibition or modulation of their activity. Additionally, the hydroxyphenyl group can participate in redox reactions, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-{[(2-HYDROXYPHENYL)IMINO]METHYL]PHENYL 3-NITROBENZENE-1-SULFONATE: Lacks the formamido group, resulting in different reactivity and applications.

    4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-AMINOBENZENE-1-SULFONATE: Contains an amino group instead of a nitro group, leading to different chemical properties.

Uniqueness

4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZENE-1-SULFONATE is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a valuable compound in scientific research.

Properties

Molecular Formula

C20H15N3O7S

Molecular Weight

441.4 g/mol

IUPAC Name

[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3-nitrobenzenesulfonate

InChI

InChI=1S/C20H15N3O7S/c24-19-7-2-1-6-18(19)20(25)22-21-13-14-8-10-16(11-9-14)30-31(28,29)17-5-3-4-15(12-17)23(26)27/h1-13,24H,(H,22,25)/b21-13+

InChI Key

RSHYVTPMALFNDA-FYJGNVAPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

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